zinc;4-hydroxybenzenesulfonate;octahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

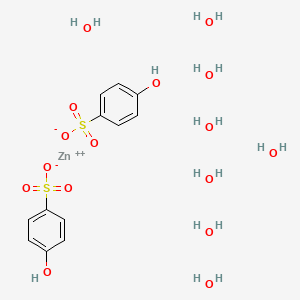

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

zinc;4-hydroxybenzenesulfonate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H6O4S.8H2O.Zn/c2*7-5-1-3-6(4-2-5)11(8,9)10;;;;;;;;;/h2*1-4,7H,(H,8,9,10);8*1H2;/q;;;;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXPDTOFAOSFCB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)[O-].C1=CC(=CC=C1O)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O16S2Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1300-55-6 | |

| Record name | 1300-55-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Zinc;4 Hydroxybenzenesulfonate;octahydrate Within Organometallic Chemistry

In the precise language of chemistry, an organometallic compound is defined by the presence of at least one direct chemical bond between a carbon atom of an organic molecule and a metal. wikipedia.org The first true organozinc compounds, diethylzinc (B1219324) and dimethylzinc, were synthesized by Edward Franklin in 1848 and feature direct zinc-carbon sigma bonds. wikipedia.orglibretexts.org

However, zinc;4-hydroxybenzenesulfonate (B8699630);octahydrate does not fit this strict definition. It is more accurately classified as a metal-organic coordination compound or a metal salt of an organic acid. In its structure, the zinc(II) ion is not bonded directly to a carbon atom of the phenyl ring. Instead, coordination occurs through the oxygen atoms of the sulfonate (-SO₃⁻) and hydroxyl (-OH) functional groups of the 4-hydroxybenzenesulfonate ligand. The Zn²⁺ ion, with its filled d-shell ([Ar] 3d¹⁰), is a Class A acceptor, showing a preference for forming complexes with ligands containing "hard" donor atoms like oxygen and nitrogen over softer donors like sulfur. wikipedia.org This preference dictates its coordination behavior, leading to the formation of stable complexes with oxygen-donating ligands like phenolsulfonate. The coordination geometry of zinc in such complexes is typically tetrahedral or octahedral. wikipedia.org

Academic Significance and Research Trajectories of Phenolsulfonate Compounds

Phenolsulfonate compounds, formally known as hydroxybenzenesulfonic acids, are a class of bifunctional organic molecules containing both a hydroxyl and a sulfonic acid group attached to a benzene (B151609) ring. drugbank.com Their academic significance stems from this dual functionality, which allows for diverse chemical reactivity and complexation behavior.

The sulfonic acid group can be used to impart water solubility to larger organic molecules, a technique widely employed in the development of dyes, and more recently, in designing homogeneous catalysts that can be easily separated from organic products via an aqueous phase. uu.nl The phenolic hydroxyl group offers a site for further functionalization or can act as a hydrogen-bond donor, influencing the supramolecular assembly and crystal engineering of their metal complexes.

Research into phenolic compounds, as a broad class, is extensive due to their multifaceted roles in materials science and biological systems. nih.gov The ability of phenolic ligands to form stable complexes with a wide range of metal ions is a key driver of research. These studies explore the synthesis, structure, and properties of the resulting metal-phenolic networks, which have potential applications in areas such as gas storage, separation, and catalysis.

Overview of Current Research Paradigms for Zinc Sulfonate Complexes

Established Synthesis Routes for Zinc;4-hydroxybenzenesulfonate;octahydrate

The formation of this compound is primarily achieved through well-established aqueous chemistry routes. These methods are designed to be efficient and scalable for various applications.

A primary and straightforward method for synthesizing zinc;4-hydroxybenzenesulfonate involves the direct reaction between a zinc salt and 4-hydroxybenzenesulfonic acid. smolecule.com This pathway relies on the combination of aqueous solutions of the reactants under controlled conditions to facilitate the formation of the desired zinc salt. Commonly used zinc salts for this reaction include zinc chloride (ZnCl₂) and zinc sulfate (ZnSO₄).

The reaction can be generalized as follows:

Zn²⁺ (from salt) + 2 C₆H₅O₄S⁻ (from acid) + 8 H₂O → Zn(C₆H₅O₄S)₂·8H₂O

The process typically involves dissolving the zinc salt and 4-hydroxybenzenesulfonic acid in water separately. The solutions are then mixed, often with stirring, to ensure a complete reaction. The conditions, such as temperature and concentration, are controlled to optimize the yield and purity of the final product. smolecule.com

Table 1: Reactants for Direct Synthesis

| Zinc Salt Precursor | Acid Precursor |

|---|---|

| Zinc Chloride (ZnCl₂) | 4-Hydroxybenzenesulfonic Acid |

Precipitation methods offer an alternative route for the synthesis of zinc;4-hydroxybenzenesulfonate. smolecule.com This technique often utilizes a less soluble zinc precursor, such as zinc oxide (ZnO), which reacts with 4-hydroxybenzenesulfonic acid in a suitable solvent. smolecule.com The product, being soluble under the reaction conditions, is later isolated by inducing precipitation, often through cooling or solvent manipulation.

The reaction using zinc oxide is as follows:

ZnO + 2 C₆H₆O₄S + 7 H₂O → Zn(C₆H₅O₄S)₂·8H₂O

In this process, zinc oxide is typically suspended in a solvent, and 4-hydroxybenzenesulfonic acid is added. The reaction mixture is stirred, sometimes with heating, to ensure the complete conversion of the zinc oxide. The resulting solution containing the dissolved product is then filtered to remove any unreacted starting material. The pure compound is subsequently obtained through crystallization. smolecule.com

Achieving high purity is critical for many applications of this compound. Following the initial synthesis, purification steps are essential. Recrystallization is a common and effective technique for enhancing the purity of the compound. smolecule.com

The process involves dissolving the crude product in a suitable solvent, typically water, at an elevated temperature to create a saturated solution. The solution is then slowly cooled, which decreases the solubility of the this compound, causing it to crystallize out of the solution. Impurities, which are present in smaller quantities, tend to remain dissolved in the solvent. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and finally dried. The octahydrate form is known to effloresce, or lose its water of hydration, in dry air.

Precursor Synthesis and Reactivity: Focus on 4-Hydroxybenzenesulfonic Acid

The availability and purity of 4-hydroxybenzenesulfonic acid are paramount for the successful synthesis of this compound. This precursor is an aromatic sulfonic acid that is bifunctional, containing both a hydroxyl (-OH) and a sulfonic acid (-SO₃H) group attached to a benzene (B151609) ring. cymitquimica.com

A standard industrial synthesis of 4-hydroxybenzenesulfonic acid involves the sulfonation of phenol with sulfuric acid. chemicalbook.comchemicalbook.com In a typical procedure, phenol and concentrated sulfuric acid are heated together. chemicalbook.comchemicalbook.com The temperature of the reaction is a critical parameter. At lower temperatures, the kinetically favored product, 2-hydroxybenzenesulfonic acid (the ortho-isomer), is formed more rapidly. However, this isomer is less stable due to steric hindrance. At higher temperatures, around 110 °C, the thermodynamically more stable 4-hydroxybenzenesulfonic acid (the para-isomer) is the major product due to the reversibility of the sulfonation reaction, which allows for thermal rearrangement to the more stable isomer.

The reactivity of 4-hydroxybenzenesulfonic acid is governed by its functional groups. The sulfonic acid group imparts strong acidity, making it highly soluble in water. cymitquimica.com The hydroxyl group and the benzene ring can participate in various electrophilic aromatic substitution reactions. The hydroxyl group is an activating group, directing incoming electrophiles to the ortho positions relative to it, while the sulfonic acid group is a deactivating group. This dual reactivity makes it a versatile intermediate in the synthesis of dyes, pharmaceuticals, and polymers. chemicalbook.com

Table 2: Synthesis Parameters for 4-Hydroxybenzenesulfonic Acid

| Reactant 1 | Reactant 2 | Temperature | Reaction Time | Major Product |

|---|

Exploration of Novel Synthetic Approaches for Analogous Zinc Phenolsulfonates

Research into zinc-containing organic compounds extends to the development of novel synthetic approaches for analogous zinc phenolsulfonates and related complexes. A significant area of exploration is the synthesis of new zinc complexes with various functionalized organic ligands, such as those derived from benzenesulfonamides. These studies often aim to create materials with specific properties, such as photoluminescence and electroluminescence, for potential use in advanced applications like organic light-emitting diodes (OLEDs).

The synthetic strategy involves introducing different substituents onto the aromatic ligands to fine-tune the electronic and, consequently, the optical and electrical properties of the resulting zinc complexes. This approach allows for the systematic modification of the material's performance. While not directly synthesizing this compound, these advanced synthetic methodologies for analogous compounds showcase the broader efforts in the field to design and create novel functional materials based on zinc and substituted phenolsulfonates.

Crystallographic Investigations

Crystallographic techniques are indispensable for the definitive structural analysis of crystalline solids like this compound. They provide direct insight into the arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction Analysis of this compound

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline material. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. For this compound, this analysis would yield fundamental crystallographic information.

While a complete, publicly available crystal structure determination for the octahydrate was not found in the search results, an SC-XRD analysis would be expected to reveal key structural features. The zinc(II) ion, which is diamagnetic, would likely be found in an octahedral coordination environment. This coordination sphere would be composed of oxygen atoms from the sulfonate groups of the 4-hydroxybenzenesulfonate ligands and from the water molecules. In related hydrated zinc sulfate structures, the zinc atoms can occupy both octahedral and tetrahedral environments, often forming complex layered structures. mdpi.com An SC-XRD analysis would precisely determine these coordination numbers and geometries, as well as the bond lengths and angles between the zinc ion and its coordinating atoms.

Table 1: Expected Parameters from Single-Crystal X-ray Diffraction Analysis

| Parameter | Expected Information |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a complete description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ) define the size and shape of the repeating unit. |

| Atomic Coordinates | The precise (x, y, z) position of every atom within the unit cell. |

| Coordination Geometry | The arrangement of ligands around the central Zn(II) ion (e.g., octahedral), including bond lengths and angles. mdpi.comresearchgate.net |

| Hydrogen Bonding | A detailed map of intermolecular hydrogen bonds between water molecules, sulfonate groups, and hydroxyl groups, which dictates the crystal packing. |

Powder X-ray Diffraction for Phase Identification and Crystalline Purity

Powder X-ray diffraction (PXRD) is a vital tool for verifying the phase identity and assessing the crystalline purity of a bulk sample. Unlike SC-XRD, which requires a single crystal, PXRD is performed on a finely powdered sample containing a multitude of tiny, randomly oriented crystallites.

The resulting diffraction pattern is a unique fingerprint of the crystalline solid. For this compound, the PXRD pattern of a newly synthesized batch would be compared against a standard reference pattern. This reference could be derived from a crystallographic database or calculated from the results of a prior single-crystal X-ray diffraction study. researchgate.netresearchgate.net

A match between the experimental and reference patterns confirms the correct crystalline phase has been formed. The presence of any additional peaks would indicate the existence of crystalline impurities, such as unreacted starting materials or different hydrated forms of the salt. researchgate.net The sharpness of the diffraction peaks also provides qualitative information about the crystallinity of the sample. researchgate.net

Elucidation of Hydration States and Octahydrate Specificity within the Crystal Lattice

The compound is typically available as an octahydrate, meaning eight water molecules are incorporated into its crystal structure for every formula unit of the zinc salt. drugfuture.comcir-safety.org The specificity of this hydration state is a result of the thermodynamically stable crystal packing achieved through an extensive hydrogen-bonding network.

The water molecules in the lattice can be categorized as either coordinated water, directly bonded to the Zn(II) ion, or lattice water, held in place by hydrogen bonds to the anions or other water molecules. The precise roles of these water molecules would be definitively established by single-crystal X-ray diffraction.

Thermal analysis techniques, often used in conjunction with crystallography, can probe the stability of the hydrate. It is reported that this compound loses all its water of hydration at approximately 120°C. drugfuture.com This process can be monitored by thermogravimetric analysis (TGA), which would show a mass loss corresponding to the eight water molecules, confirming the octahydrate stoichiometry.

Spectroscopic Characterization Techniques

Spectroscopic methods probe the interactions of molecules with electromagnetic radiation, providing valuable information about functional groups and molecular structure.

Fourier Transform Infrared Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The FTIR spectrum of this compound is expected to show several characteristic absorption bands:

O-H Stretching: A very broad and strong absorption band is anticipated in the region of 3600-3200 cm⁻¹. This band arises from the stretching vibrations of the O-H bonds in the phenolic hydroxyl group and the eight water molecules of hydration. The breadth of the peak is due to the extensive hydrogen bonding within the crystal lattice. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as weaker bands around 3100-3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically occur as a series of peaks in the 1610-1450 cm⁻¹ region.

S=O Stretching: The sulfonate group (SO₃⁻) will exhibit strong asymmetric and symmetric stretching vibrations. These are typically found in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. Coordination to the zinc ion may cause shifts in the positions of these bands compared to the free sulfonate anion. uva.nl

Zn-O Stretching: The vibrations corresponding to the Zn-O bonds (from both water and sulfonate coordination) would be found at lower frequencies, typically below 600 cm⁻¹. researchgate.net

Table 2: Predicted FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600–3200 (broad) | O–H stretch | Phenolic -OH, H₂O |

| 3100–3000 | C–H stretch | Aromatic Ring |

| 1610–1450 | C=C stretch | Aromatic Ring |

| 1260–1150 | Asymmetric S=O stretch | Sulfonate (SO₃⁻) |

| 1070–1030 | Symmetric S=O stretch | Sulfonate (SO₃⁻) |

| < 600 | Zn–O stretch | Zinc-Oxygen Coordination |

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (if applicable for organic ligand aspects)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of the organic component of the compound, the 4-hydroxybenzenesulfonate ligand. Since the Zn(II) ion is d¹⁰ and thus diamagnetic, it does not cause the extreme line broadening that paramagnetic ions do, allowing for high-resolution NMR spectra of the ligand to be obtained. huji.ac.il

¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the aromatic protons of the benzenesulfonate (B1194179) ring. The molecule has a plane of symmetry, resulting in an AA'BB' spin system for the four aromatic protons.

The two protons ortho to the hydroxyl (-OH) group are chemically equivalent, as are the two protons ortho to the sulfonate (-SO₃⁻) group.

Based on data for related compounds like p-hydroxybenzoic acid-zinc complexes, the protons closer to the electron-donating -OH group would appear upfield (lower chemical shift, δ), while the protons closer to the electron-withdrawing -SO₃⁻ group would appear downfield (higher δ). researchgate.net One set of doublets would be expected around δ 6.8 ppm and the other around δ 7.7 ppm. researchgate.net A broad singlet corresponding to the phenolic proton would also be present, though its position can be highly variable and it may exchange with deuterium (B1214612) if a deuterated solvent like D₂O is used.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show four distinct signals for the aromatic carbons due to the molecule's symmetry, plus two signals for the carbons directly bonded to the -OH and -SO₃⁻ groups. The chemical shifts provide insight into the electronic environment of each carbon atom. chemicalbook.com

While ¹H and ¹³C NMR are standard for the organic ligand, ⁶⁷Zn NMR is generally not practical. The ⁶⁷Zn nucleus has a low natural abundance (4.10%) and a nuclear spin of 5/2, which leads to broad signals that are difficult to observe with standard high-resolution spectrometers, especially in anything other than highly symmetric environments. huji.ac.il

Electronic Absorption and Luminescence Spectroscopy of this compound

Detailed experimental data on the electronic absorption and luminescence properties of this compound are not extensively reported in the public literature. However, a theoretical understanding of its constituent parts—the hydrated zinc(II) ion and the 4-hydroxybenzenesulfonate anion—allows for a discussion of its expected spectroscopic behavior.

The zinc(II) ion, with its d¹⁰ electronic configuration, does not exhibit d-d electronic transitions, which are common for transition metal ions. Consequently, the zinc ion itself does not absorb light in the visible region of the electromagnetic spectrum, a fact that aligns with the typically colorless appearance of its compounds. nih.gov Any electronic absorption in the UV-Vis range would therefore be attributed to the organic ligand, 4-hydroxybenzenesulfonate. This anion contains a benzene ring with hydroxyl and sulfonate substituents, which are known chromophores. The π → π* transitions within the aromatic ring are expected to result in absorption bands in the ultraviolet region.

Similarly, the luminescence properties of this compound are not well-documented. Luminescence in zinc compounds often arises from the organic ligand or from defect centers within the crystal lattice. nih.govarxiv.org The 4-hydroxybenzenesulfonate ligand could potentially exhibit fluorescence or phosphorescence upon excitation with appropriate UV radiation. The zinc ion can sometimes influence the luminescence of the ligand by promoting intersystem crossing through the heavy-atom effect, potentially leading to enhanced phosphorescence. However, without specific experimental data, any discussion of emission wavelengths or quantum yields for this particular compound remains speculative.

Table 1: Expected Spectroscopic Properties

| Property | Expected Behavior for this compound |

|---|---|

| Electronic Absorption | Absorption primarily in the UV region due to π → π* transitions of the 4-hydroxybenzenesulfonate anion. No d-d transitions for the Zn(II) ion. |

| Luminescence | Potentially fluorescent or phosphorescent, originating from the organic ligand. Specific emission characteristics are not documented. |

Microscopic and Thermal Analysis

Scanning Electron Microscopy (SEM) would be employed to investigate the morphology of the crystalline powder. This technique provides high-resolution images of the sample's surface, revealing details about the shape, size, and texture of the crystals. For this compound, which is described as a colorless to white crystalline solid or granular powder, SEM would elucidate whether the crystals are, for example, acicular (needle-like), prismatic, or irregular in shape. nih.govchemicalbook.com The degree of agglomeration of the particles could also be assessed. nih.gov

Energy Dispersive X-ray (EDX) analysis, typically performed in conjunction with SEM, would provide the elemental composition of the compound. nih.gov An EDX spectrum for a pure sample of this compound would be expected to show peaks corresponding to zinc (Zn), sulfur (S), oxygen (O), and carbon (C). The relative atomic percentages of these elements obtained from EDX analysis can be used to confirm the stoichiometry of the compound.

Table 2: Anticipated SEM and EDX Data

| Analysis | Expected Information for this compound |

|---|---|

| SEM | Visualization of crystal morphology (shape, size, and surface texture). |

| EDX | Elemental composition confirming the presence of Zn, S, O, and C. |

While complete Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) curves for this compound are not widely published, some information regarding its thermal behavior is available. It is known that the compound loses its water of crystallization at 120°C. chemicalbook.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For an octahydrate, a TGA thermogram would be expected to show an initial mass loss corresponding to the dehydration process. This would likely occur in one or more steps, culminating in complete water loss. The theoretical mass loss due to the removal of eight water molecules can be calculated from the compound's molecular weight. Following dehydration, further heating would lead to the decomposition of the anhydrous zinc;4-hydroxybenzenesulfonate. The decomposition of related zinc sulfate compounds often proceeds through the formation of zinc oxide as the final product at high temperatures, with the evolution of sulfur oxides. spectrumchemical.comresearchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. For this compound, the dehydration process would be associated with a distinct endothermic peak in the DSC curve, corresponding to the energy required to remove the water molecules. Any subsequent phase transitions or decomposition events would also be indicated by endothermic or exothermic peaks.

Table 3: Known and Expected Thermal Analysis Data

| Analysis | Known/Expected Thermal Events for this compound |

|---|---|

| TGA | Initial mass loss corresponding to the removal of eight water molecules, expected to be complete by 120°C. chemicalbook.com Further mass loss at higher temperatures due to decomposition of the organic anion. |

| DSC | An endothermic peak corresponding to the dehydration process. Additional peaks at higher temperatures indicating decomposition. |

Coordination Chemistry and Complexation Behavior of Zinc Ii with 4 Hydroxybenzenesulfonate

Ligand Binding Modes and Chelation Dynamics of 4-Hydroxybenzenesulfonate (B8699630) Anion with Zinc(II)researchgate.net

The 4-hydroxybenzenesulfonate anion presents two potential coordination sites for a metal ion: the oxygen atoms of the sulfonate group (-SO₃⁻) and the oxygen atom of the phenolic hydroxyl group (-OH). The electronic and structural characteristics of these groups, along with the nature of the zinc(II) ion and the solvent environment, dictate the binding mode.

In principle, the 4-hydroxybenzenesulfonate anion can act as a monodentate ligand, coordinating through either the sulfonate or the hydroxyl group. The sulfonate group, being anionic, is generally considered a good potential coordinating group. The hydroxyl group can also coordinate, particularly upon deprotonation. Chelation, involving the simultaneous coordination of both the sulfonate and hydroxyl groups to the same metal center, is sterically unlikely due to the para-substitution pattern on the benzene (B151609) ring, which places the two functional groups too far apart to form a stable chelate ring with a single metal ion.

In aqueous solutions, the interaction between the zinc(II) ion and the 4-hydroxybenzenesulfonate anion is significantly influenced by the strong solvation of the Zn(II) ion by water molecules. Zinc(II) readily forms a stable hexaaqua complex, [Zn(H₂O)₆]²⁺. For the 4-hydroxybenzenesulfonate anion to bind directly to the zinc ion (inner-sphere coordination), it must displace one or more of these coordinated water molecules. The observation from solid-state studies, where the anion remains in the outer coordination sphere, suggests that it is a relatively weak ligand for Zn(II) in aqueous environments. Consequently, the predominant interaction in solution is likely to be an outer-sphere association, where the [Zn(H₂O)₆]²⁺ cation and the 4-hydroxybenzenesulfonate anion are associated through electrostatic forces without direct covalent bonding between the zinc and the anion.

The dynamics of any potential chelation or inner-sphere binding would be rapid, as zinc(II) complexes are known for their kinetic lability. nih.gov However, the thermodynamic stability of such a complex in water is expected to be low.

Elucidation of Coordination Geometries and Numbers in Zinc;4-hydroxybenzenesulfonate Complexesthaiscience.infocbs.dk

The definitive elucidation of the coordination environment of zinc(II) in the presence of 4-hydroxybenzenesulfonate has been achieved through single-crystal X-ray diffraction studies. The analysis of the crystalline solid "zinc;4-hydroxybenzenesulfonate;octahydrate" reveals that it is more accurately described as hexaaquazinc(II) bis(4-hydroxybenzenesulfonate) dihydrate, with the chemical formula Zn(H₂O)₆₂·2H₂O. wikipedia.orgnih.gov

In this structure, the zinc(II) ion is not directly coordinated to the 4-hydroxybenzenesulfonate anion. Instead, the central zinc atom is coordinated by six water molecules, resulting in a hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺. wikipedia.orgnih.gov The coordination geometry around the Zn(II) ion is octahedral. The 4-hydroxybenzenesulfonate anions act as counter-ions to balance the charge of the complex cation. Additionally, there are two molecules of water of crystallization present in the crystal lattice that are not coordinated to the metal ion. wikipedia.orgnih.gov The components of the crystal are held together by a three-dimensional network of O—H⋯O hydrogen bonds involving the coordinated water molecules, the uncoordinated water molecules, and the sulfonate and hydroxyl groups of the anion. wikipedia.org

The coordination number of zinc in this complex is 6, which is a common coordination number for zinc(II), particularly in aqueous systems. nih.gov The preference for a hexaaqua complex highlights the high affinity of the zinc(II) ion for water as a ligand over the 4-hydroxybenzenesulfonate anion in this particular system.

Table 1: Crystal Data for Hexaaquazinc(II) Bis(4-hydroxybenzenesulfonate) Dihydrate

| Parameter | Value |

|---|---|

| Chemical Formula | Zn(H₂O)₆₂·2H₂O |

| Molecular Weight | 555.82 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.2763 (5) |

| b (Å) | 7.0509 (7) |

| c (Å) | 13.3151 (11) |

| α (°) | 78.479 (3) |

| β (°) | 76.832 (2) |

| γ (°) | 88.051 (3) |

| Volume (ų) | 562.15 (9) |

| Z | 1 |

Data sourced from a crystallographic study. wikipedia.org

pH-Metric and Spectrophotometric Studies of Zinc;4-hydroxybenzenesulfonate Complex Formation in Solutionresearchgate.netmdpi.com

While crystallographic data provides a clear picture of the solid state, understanding the complex formation in solution requires techniques such as pH-metric and spectrophotometric titrations. These methods allow for the determination of stability constants of the formed complexes.

A pH-metric titration involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (usually a strong base) is added. The formation of a complex releases protons, which can be quantified to calculate the stability constants of the metal-ligand complexes. Spectrophotometric methods rely on the change in the absorption spectrum of a solution as the complex forms. By monitoring the absorbance at a specific wavelength where the complex absorbs differently from the free ligand, one can determine the stoichiometry and stability of the complex.

Specific pH-metric or spectrophotometric studies detailing the stability constants for the zinc(II)-4-hydroxybenzenesulfonate system in aqueous solution are not readily found in the surveyed literature, likely due to the weak interaction suggested by the solid-state structure. However, studies on similar systems, such as the complexation of divalent metal ions with other derivatives of benzenesulfonic acid in mixed-solvent systems, can provide some insights. For instance, a potentiometric study of the stability of Ni²⁺, Co²⁺, and Cu²⁺ complexes with p-aminobenzenesulfonic acid, p-nitrobenzenesulfonic acid, and p-chlorobenzenesulfonic acid was conducted in various dioxane-water mixtures. tsijournals.com The results indicated the formation of both 1:1 and 1:2 metal-ligand complexes, with stability constants (log K) increasing as the proportion of dioxane in the solvent mixture increased, which is attributed to the decrease in the dielectric constant of the medium. tsijournals.com

Table 2: Stability Constants (log K₁) of Metal(II) Complexes with Substituted Benzenesulfonic Acids in 20% Dioxane-Water Mixture

| Ligand | Cu²⁺ | Ni²⁺ | Co²⁺ |

|---|---|---|---|

| p-Aminobenzenesulfonic acid | 3.30 | 2.95 | 2.80 |

| p-Chlorobenzenesulfonic acid | 2.90 | 2.65 | 2.50 |

| p-Nitrobenzenesulfonic acid | 2.70 | 2.45 | 2.30 |

Data sourced from a potentiometric study on analogous systems. tsijournals.com

These analogous data suggest that benzenesulfonate (B1194179) derivatives can form complexes with divalent metal ions in solution, although the stability of these complexes is modest. It is plausible that zinc(II) would form complexes with 4-hydroxybenzenesulfonate with stability constants in a similar range, though this remains to be experimentally verified in aqueous solution.

Mixed-Ligand Complexation Studies Involving Zinc;4-hydroxybenzenesulfonate and Ancillary Ligandsmdpi.com

Mixed-ligand complexes, also known as ternary complexes, are coordination compounds in which a central metal ion is bound to two or more different types of ligands. The formation of mixed-ligand complexes of zinc(II) is of significant interest as it can model the behavior of zinc in biological systems, where the metal ion is often coordinated to different amino acid residues or other biomolecules.

There is a vast body of research on mixed-ligand complexes of zinc(II) with various ancillary ligands, particularly those containing nitrogen donor atoms, such as amino acids or Schiff bases. nih.govnih.govresearchgate.net For instance, mixed-ligand complexes of Zn(II) with amino acids like cysteine and histidine have been synthesized and characterized, revealing that these amino acids can act as bidentate ligands, leading to tetrahedral geometries around the zinc ion. nih.govnih.gov

In the context of 4-hydroxybenzenesulfonate, while no specific studies on its participation in mixed-ligand complexes with zinc(II) were identified in the searched literature, it is conceivable that it could act as a secondary ligand in such a system. For a mixed-ligand complex involving 4-hydroxybenzenesulfonate to form, a primary ligand that binds strongly to the zinc(II) ion would likely be required. This primary ligand would form a stable complex with zinc, and the 4-hydroxybenzenesulfonate could then potentially coordinate to one of the remaining available coordination sites, likely in a monodentate fashion through one of its sulfonate oxygens.

The formation and stability of such a ternary complex, [Zn(Primary Ligand)(4-hydroxybenzenesulfonate)], would depend on several factors, including the nature of the primary ligand, the solvent system, and the relative concentrations of the species. The study of such systems could provide further insights into the coordination capabilities of the 4-hydroxybenzenesulfonate anion, particularly in environments where the competition from solvent molecules is reduced.

Advanced Research Applications of Zinc;4 Hydroxybenzenesulfonate;octahydrate

Applications in Industrial Chemical Synthesis and Formulation as a Reagent or Stabilizer

Zinc;4-hydroxybenzenesulfonate (B8699630), also known as zinc phenolsulfonate, serves as a key component in various industrial formulations, acting as both a reagent and a stabilizer. smolecule.com Its utility is particularly notable in the cosmetic and personal care industry. In these formulations, it functions as a stabilizer, ensuring the product's integrity and shelf-life. niir.org For instance, it is a clinically accepted zinc salt used in deodorant and antiperspirant compositions. niir.orggoogleapis.com European regulations permit its use in deodorants, antiperspirants, and astringent lotions at concentrations up to 6% of the anhydrous substance. europa.eulegislation.gov.uk

A more technologically advanced application has emerged in the field of energy storage, specifically in aqueous zinc-ion batteries (ZIBs). Research has shown that zinc phenolsulfonate, when used as an electrolyte additive, can significantly enhance battery performance and stability. researchgate.netnih.gov It efficiently modifies the solvation structure of zinc ions, which promotes faster transfer kinetics and lowers the energy barriers associated with the desolvation process. researchgate.netnih.gov This modulation of the zinc ion's coordination environment helps to suppress the formation of zinc dendrites—a common failure mechanism in ZIBs—and other parasitic side reactions at the anode. researchgate.netnih.gov This role highlights its function as a crucial stabilizer in developing safer and more reliable next-generation battery technologies.

| Industry | Application | Function | Key Finding |

|---|---|---|---|

| Cosmetics & Personal Care | Deodorants, Antiperspirants, Astringents | Active Ingredient, Stabilizer | Used in formulations up to 6% concentration to control odor and perspiration. europa.eulegislation.gov.uk |

| Energy Storage | Aqueous Zinc-Ion Batteries (ZIBs) | Electrolyte Additive/Stabilizer | Modifies Zn2+ solvation structure, suppressing dendrite growth and improving battery cycle life. researchgate.netnih.gov |

Development of Antimicrobial Agents and Insecticides based on Zinc;4-hydroxybenzenesulfonate

The biocidal properties of zinc;4-hydroxybenzenesulfonate have been extensively researched, leading to its use as both an antimicrobial agent and an insecticide. epa.gov The compound prevents or inhibits the growth and reproduction of microorganisms, a key reason for its inclusion in cosmetic products like deodorants, where it helps to control odor-causing bacteria. metoree.com

Scientific studies have investigated its efficacy against a variety of microbes. Research indicates its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Candida albicans. smolecule.com While the precise mechanism is not fully elucidated, it is believed to involve the disruption of the microbial cell membrane. smolecule.com

Beyond its role in personal care, the compound is formulated into insecticides due to its toxicity to pests. smolecule.com Historically, it was also used in medicine as an intestinal antiseptic. epa.gov This broad-spectrum activity against various organisms underscores its significance in the development of agents for microbial and pest control.

| Application Area | Target Organism Type | Examples | Reported Use/Effect |

|---|---|---|---|

| Antimicrobial (Cosmetics) | Bacteria | Staphylococcus aureus, Escherichia coli | Inhibits growth, used as a deodorant and astringent. smolecule.commetoree.com |

| Antimicrobial (Cosmetics) | Fungi | Candida albicans | Inhibits growth, preventing fungal contamination. smolecule.com |

| Insecticide | Insects/Pests | Not specified | Used in insecticide formulations. smolecule.comepa.gov |

| Antiseptic (Historical) | Microorganisms | Not specified | Formerly used as an intestinal antiseptic. epa.gov |

Research into Environmental Remediation and Metal/Nutrient Removal (e.g., adsorption studies)

Currently, there is no available research in the public domain indicating that zinc;4-hydroxybenzenesulfonate;octahydrate is used as an agent for environmental remediation or for the removal of other metals and nutrients through processes like adsorption. Searches for studies exploring its potential in these applications did not yield relevant results. The existing literature focuses on the remediation of zinc from the environment using other materials, rather than using zinc;4-hydroxybenzenesulfonate as the active remediation agent.

Theoretical and Computational Chemistry Studies of Zinc;4 Hydroxybenzenesulfonate;octahydrate

Quantum Mechanical (QM) Calculations for Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic structure and the nature of chemical bonds within a molecule. For zinc;4-hydroxybenzenesulfonate (B8699630);octahydrate, these calculations would elucidate the interactions between the zinc cation, the 4-hydroxybenzenesulfonate anions, and the water molecules of hydration.

The bonding in the complex is expected to be primarily ionic between the Zn²⁺ cation and the sulfonate group of the 4-hydroxybenzenesulfonate anion. The zinc ion, with its filled d-orbital (d¹⁰ configuration), typically forms coordinate bonds with oxygen atoms from the water molecules and the sulfonate group. These interactions can be accurately modeled using quantum mechanical methods to determine bond orders, charge distribution, and molecular orbitals.

In similar hydrated zinc salts, such as zinc sulfate (B86663) heptahydrate, the zinc ion is coordinated to six water molecules, forming a [Zn(H₂O)₆]²⁺ octahedral complex. wikipedia.org It is highly probable that zinc;4-hydroxybenzenesulfonate;octahydrate adopts a similar coordination, with the zinc ion being centrally located and bonded to water molecules. The remaining two water molecules and the two 4-hydroxybenzenesulfonate anions would be situated in the crystal lattice, participating in an extensive hydrogen-bonding network.

Natural Bond Orbital (NBO) analysis, a common QM tool, would likely reveal the donor-acceptor interactions between the lone pairs of the oxygen atoms (from water and sulfonate) and the vacant orbitals of the zinc ion. This would quantify the degree of covalency in the Zn-O bonds.

Table 1: Expected Electronic and Bonding Characteristics from QM Calculations

| Parameter | Expected Finding |

| Coordination Geometry | The Zn²⁺ ion is expected to exhibit an octahedral coordination geometry, being coordinated to six water molecules to form a [Zn(H₂O)₆]²⁺ complex. |

| Primary Bonding | The primary interaction between the [Zn(H₂O)₆]²⁺ complex and the 4-hydroxybenzenesulfonate anions is anticipated to be ionic in nature. |

| Secondary Bonding | Coordinate bonds are formed between the Zn²⁺ ion and the oxygen atoms of the water molecules. The strength and nature of these Zn-O bonds can be quantified through bond order and energy decomposition analyses. |

| Charge Distribution | Significant charge separation is expected, with a positive charge localized on the zinc center and negative charges on the sulfonate groups of the anions. |

Molecular Dynamics (MD) Simulations for Hydration and Solution Behavior

When dissolved in water, the salt would dissociate into the [Zn(H₂O)₆]²⁺ cation and 4-hydroxybenzenesulfonate anions. MD simulations can track the movement of water molecules around these ions, revealing the structure of the first and second hydration shells. Studies on aqueous zinc salt solutions have shown that the first hydration shell of the Zn²⁺ ion is very stable, with water molecules remaining coordinated for extended periods.

The simulations would also shed light on the role of the eight water molecules in the solid state. These water molecules are expected to be involved in a complex network of hydrogen bonds, which is critical for the stability of the crystal structure. The dynamics of this hydrogen-bonding network, including the libration and vibration of the water molecules, can be investigated through MD simulations.

Table 2: Insights from Molecular Dynamics (MD) Simulations

| Aspect Studied | Expected Insights from MD Simulations |

| Hydration Shells | In aqueous solution, the Zn²⁺ ion would be surrounded by a well-defined first hydration shell of six water molecules in an octahedral arrangement. The second hydration shell would be more dynamic and disordered. |

| Ion Pairing | MD simulations could predict the extent of ion pairing between the hydrated zinc cation and the 4-hydroxybenzenesulfonate anion in concentrated solutions. |

| Crystal Lattice Dynamics | In the solid state, MD simulations would reveal the vibrational modes of the crystal lattice, the dynamics of the water molecules, and the stability of the hydrogen-bonding network at different temperatures. |

| Solubility | The solubility of the compound, which is known to be high in water, can be correlated with the strong hydration of the ions and the favorable energetics of the solvated state as predicted by MD simulations. smolecule.com |

Density Functional Theory (DFT) Applications for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with high accuracy. For this compound, DFT calculations would be invaluable for optimizing the molecular geometry and for predicting its vibrational spectrum.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with experimental data, the accuracy of the computational model can be validated, and the different vibrational modes can be assigned to specific atomic motions. For instance, the stretching and bending modes of the O-H groups in the water molecules and the phenolic hydroxyl group, as well as the S-O stretching modes of the sulfonate group, could be precisely identified.

Table 3: Applications of Density Functional Theory (DFT)

| Application | Predicted Outcome |

| Geometric Optimization | DFT would provide the lowest energy three-dimensional arrangement of atoms, including the precise bond lengths of the Zn-O coordinate bonds and the geometry of the 4-hydroxybenzenesulfonate anion. |

| Vibrational Frequencies | Calculation of the harmonic frequencies would yield a theoretical vibrational spectrum. This would show characteristic peaks for O-H stretching, S=O stretching, and benzene (B151609) ring vibrations, which can be compared with experimental IR and Raman spectra for validation. |

| Electronic Properties | DFT can be used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding the reactivity and electronic transitions of the compound. |

Hydrogen Bonding Network Analysis and Intermolecular Interactions

The hydrogen bonds would form between the hydrogen atoms of the coordinated and lattice water molecules and the oxygen atoms of the sulfonate groups, the phenolic hydroxyl groups, and other water molecules. The phenolic hydroxyl group of the 4-hydroxybenzenesulfonate anion can act as both a hydrogen bond donor and acceptor.

Computational analysis of this network, often performed using tools that analyze the output of QM or MD simulations, can quantify the strength and geometry of each hydrogen bond. The energy of these interactions can be estimated, highlighting their collective contribution to the lattice energy of the crystal. Studies on other hydrated salts and coordination polymers have emphasized the critical role of hydrogen bonding in dictating the final supramolecular architecture. nih.govnih.gov The presence of a robust hydrogen-bonding network is a key factor in the physical properties of the compound, such as its hygroscopicity and thermal stability.

Table 4: Analysis of Hydrogen Bonding and Intermolecular Interactions

| Interaction Type | Description |

| Hydrogen Bonds | An extensive network of O-H···O hydrogen bonds is expected, involving the water molecules, the sulfonate groups, and the phenolic hydroxyl groups. These interactions are crucial for the cohesion of the crystal lattice. |

| van der Waals Forces | Weaker van der Waals interactions, including dispersion forces, will be present between the organic parts of the 4-hydroxybenzenesulfonate anions, contributing to the overall stability of the crystal packing. |

| π-π Stacking | Depending on the crystal packing, there may be π-π stacking interactions between the benzene rings of adjacent 4-hydroxybenzenesulfonate anions. |

Computational Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful tools to predict the reactivity of a compound and to explore the mechanisms of its potential reactions. For this compound, these predictions would be based on its electronic structure and the properties of its constituent ions.

The reactivity of the complex can be assessed by examining the distribution of electrostatic potential on the molecular surface. Regions of negative potential, such as around the oxygen atoms of the sulfonate and hydroxyl groups, would be susceptible to electrophilic attack. Conversely, regions of positive potential would be targets for nucleophiles.

Potential reaction pathways that could be investigated computationally include:

Ligand Exchange Reactions: The displacement of coordinated water molecules by other ligands. The energetics of these reactions can be calculated to predict their feasibility.

Dehydration Processes: The mechanism and energy requirements for the removal of the water molecules of hydration upon heating could be modeled.

Reactions of the Anion: The reactivity of the 4-hydroxybenzenesulfonate anion, for example, electrophilic substitution on the benzene ring or reactions involving the phenolic hydroxyl group, could be explored.

While specific studies on this compound are lacking, research on the reactivity of other zinc complexes, such as metallothioneins with nitric oxide compounds, demonstrates the utility of these computational approaches in understanding reaction mechanisms at a molecular level. nih.gov

Analytical Methodologies for Research on Zinc;4 Hydroxybenzenesulfonate;octahydrate

Spectrophotometric Determination Techniques for Zinc(II) and Related Species

Spectrophotometry offers a cost-effective and accessible method for the determination of zinc(II) ions. These methods typically rely on the formation of a colored complex between the metal ion and a specific chromogenic reagent. The intensity of the color, measured as absorbance at a specific wavelength, is proportional to the concentration of the zinc complex.

While a specific spectrophotometric method for zinc;4-hydroxybenzenesulfonate (B8699630);octahydrate using its own anion as a chromophore is not commonly documented due to the weak color of the resulting complex, the principle can be applied by using a more sensitive and selective chromogenic reagent. For instance, a method developed for the determination of zinc(II) using 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid (p-NIAZOXS) demonstrates the general procedure. scielo.brresearchgate.net In this method, the reaction between p-NIAZOXS and zinc(II) is instantaneous at a pH of 9.2, forming a stable complex that can be measured spectrophotometrically. scielo.brresearchgate.net The method is highly sensitive, with a detection limit of 15 ng/mL, and can be used to determine zinc concentrations in the range of 0.05-1.0 µg/mL. scielo.brresearchgate.net

Another example involves the use of 2-hydroxy-5-(2-hydroxynaphthalen-1-yl) diazenyl benzoic acid for the determination of zinc(II) at pH 7. This method is suitable for determining zinc concentrations from 1 to 18 ppm, with a molar absorptivity of 1.516 x 10⁴ L mol⁻¹ cm⁻¹. thaiscience.info Similarly, 4-(2-pyridylazo)-resorcinol (PAR) in the presence of a quaternary ammonium (B1175870) salt has been used for the extraction-spectrophotometric determination of zinc, with a molar absorptivity of 9.2 x 10⁴ L·mole⁻¹·cm⁻¹. nih.gov

The general steps for developing a spectrophotometric method for the zinc component in zinc;4-hydroxybenzenesulfonate;octahydrate would involve:

Dissolution of the sample in an appropriate solvent.

Addition of a suitable chromogenic reagent and a buffer to control the pH.

Measurement of the absorbance of the resulting solution at the wavelength of maximum absorption (λmax) of the zinc-reagent complex.

Quantification of the zinc concentration using a calibration curve prepared from standard zinc solutions.

Table 1: Comparison of Spectrophotometric Reagents for Zinc(II) Determination

| Reagent | pH | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range | Reference |

| 7-(4-nitrophenylazo)-8-hydroxyquinoline-5-sulfonic acid (p-NIAZOXS) | 9.2 | 520 | 3.75 x 10⁴ | 0.05 - 1.0 µg/mL | scielo.brresearchgate.net |

| 2-hydroxy-5-(2-hydroxynaphthalen-1-yl) diazenyl benzoic acid | 7 | Not Specified | 1.516 x 10⁴ | 1 - 18 ppm | thaiscience.info |

| 4-(2-pyridylazo)-resorcinol (PAR) with cetyldimethylbenzylammonium ion | 9.7 | Not Specified | 9.2 x 10⁴ | 0.2 - 1.2 ppm | nih.gov |

| [4-amino-5-hydroxy-6-[(5-methyl-2-pyridyl)azo]-3-sulfo-1-naphthyl]sulfonyloxysodium | 6.5 | 565 | 4.2 x 10⁴ | 1.0 - 18.0 ppm | chemrevlett.com |

Chromatographic Methods (e.g., HPLC) for Separation and Quantification in Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of the 4-hydroxybenzenesulfonate anion from complex mixtures. This is particularly useful when analyzing samples where other organic or inorganic compounds may interfere with direct spectrophotometric measurements.

A reversed-phase HPLC (RP-HPLC) method would be the most common approach. In this technique, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

For the analysis of the 4-hydroxybenzenesulfonate anion, a suitable RP-HPLC method could be adapted from existing methods for similar compounds like 4-hydroxybenzoic acid. For instance, a validated HPLC method for the identification and quantification of 4-hydroxybenzoic acid in a pharmaceutical formulation uses a C18 column with a gradient elution of 0.1% phosphoric acid buffer and acetonitrile. longdom.org The detection is typically performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as around 230 nm. longdom.org Another method for hydroxybenzene (phenol) uses an isocratic mobile phase of methanol-water (60:40 v/v) with 0.1% phosphoric acid and UV detection at 254 nm. nih.govijpsonline.com

The general procedure for HPLC analysis of the 4-hydroxybenzenesulfonate anion would involve:

Preparation of the sample by dissolving it in the mobile phase or a suitable solvent.

Injection of the sample into the HPLC system.

Separation of the 4-hydroxybenzenesulfonate from other components on the analytical column.

Detection of the anion as it elutes from the column using a UV detector.

Quantification by comparing the peak area of the analyte to that of a standard of known concentration.

Table 2: Exemplary HPLC Method Parameters for Related Compounds

| Analyte | Column | Mobile Phase | Detection | Retention Time (min) | Reference |

| 4-Hydroxybenzoic Acid | C18 (150 x 4.6 mm, 5 µm) | Gradient: 0.1% Phosphoric acid and Acetonitrile | UV at 230 nm | 11.78 | longdom.org |

| Hydroxybenzene (Phenol) | C18 | Isocratic: Methanol:Water (60:40 v/v) with 0.1% Phosphoric acid | UV at 254 nm | Not Specified | nih.govijpsonline.com |

| Aromatic Acids (including 4-hydroxybenzoic acid) | Amaze TR | Isocratic: Acetonitrile, Water, and Formic Acid | Not Specified | < 5 | helixchrom.com |

Advanced Elemental Analysis (e.g., ICP-OES, ICP-MS) for Zinc Content in Research Samples

For highly accurate and sensitive determination of the zinc content in research samples of this compound, advanced elemental analysis techniques such as Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are the methods of choice. These techniques offer very low detection limits and are less susceptible to matrix effects compared to spectrophotometric methods.

ICP-OES measures the light emitted by excited zinc atoms in a high-temperature plasma. The intensity of the emitted light at specific wavelengths is directly proportional to the concentration of zinc in the sample. This method is robust and can be used for a wide range of concentrations. spectro.comspectroscopyonline.commdpi.com For instance, ICP-OES has been successfully used to determine zinc in mouthwash with a detection limit of 5.0 µg/L and in blood fractions with a detection limit of 4.2 µg/L. spectroscopyonline.comnih.gov

ICP-MS is an even more sensitive technique that measures the mass-to-charge ratio of zinc ions produced in the plasma. This allows for the determination of zinc at trace and ultra-trace levels and can also be used for isotopic analysis.

The general workflow for ICP analysis includes:

Acid digestion of the sample to bring the zinc into a liquid solution. This is a critical step to eliminate the organic matrix.

Introduction of the sample solution into the ICP torch where it is desolvated, atomized, and excited/ionized.

Detection of the emitted light (ICP-OES) or the ions (ICP-MS).

Quantification against calibration standards.

Table 3: Performance Characteristics of ICP-OES for Zinc Determination in Various Matrices

| Matrix | Sample Preparation | Detection Limit (LOD) | Quantification Limit (LOQ) | Reference |

| Mouthwash | 250-fold dilution with 2.0% HNO₃ | 5.0 µg/L | 30 µg/L | spectroscopyonline.com |

| Blood Fractions | Not specified | 4.2 µg/L | Not specified | nih.gov |

| High-Purity Zinc | Not specified | Not specified | Not specified | spectro.com |

| Environmental Samples | Microwave-assisted HNO₃ digestion | Not specified | Not specified | plos.org |

Electrochemical Methods (e.g., Stripping Voltammetry) for Trace Analysis

Electrochemical methods, particularly stripping voltammetry, are highly sensitive techniques for the determination of trace and ultra-trace concentrations of zinc. Anodic Stripping Voltammetry (ASV) is a commonly used technique for zinc analysis. metrohm.com

The ASV procedure for zinc involves two main steps:

Deposition Step: Zinc ions in the sample solution are pre-concentrated onto a working electrode (often a mercury film or a modified carbon electrode) by applying a negative potential. This reduces the zinc ions to metallic zinc.

Stripping Step: The potential is then scanned in the positive direction, which causes the deposited zinc to be oxidized (stripped) back into the solution. The resulting current peak is proportional to the concentration of zinc in the sample.

The use of modified electrodes, such as those with electrochemically reduced graphene oxide, can enhance the sensitivity and selectivity of the method. nih.gov For example, a method using a modified glassy carbon electrode achieved a detection limit of 5 ng/mL for zinc(II). nih.gov Another study reported a detection limit of 2.1 µg/L for zinc in water samples using a different electrochemical sensor. researchgate.net

Electrochemical methods offer the advantages of high sensitivity, low cost, and the potential for miniaturization and on-site analysis. nih.gov

Table 4: Performance of Various Electrochemical Methods for Zinc Determination

| Method | Electrode | Linear Range | Detection Limit | Reference |

| Anodic Stripping Voltammetry (ASV) | Mercury Film Electrode | 10 - 150 µg/L | Not specified | metrohm.com |

| Differential Pulse Voltammetry (DPV) | Glassy Carbon Electrode/ERGO | Not specified | 5 ng/mL | nih.gov |

| Electrochemical Sensor | Functionalized MWCNTs and Chitosan | 10 - 150 µg/L | 2.1 µg/L | researchgate.net |

| Potentiometry | Schiff Base Modified Screen-Printed Carbon Electrode | 1 µM - 100 mM | Micromolar range | nih.gov |

| Square Wave Voltammetry (SWV) | Zincon-CNT modified electrode | Not specified | ~20 ng/mL | mdpi.com |

Future Research Trajectories and Unanswered Questions for Zinc;4 Hydroxybenzenesulfonate;octahydrate

Elucidating Undiscovered Mechanistic Pathways for Antimicrobial and Biological Activities

While the antimicrobial and astringent properties of zinc;4-hydroxybenzenesulfonate (B8699630) are recognized, the precise molecular mechanisms underpinning these effects are not fully understood. cir-safety.orgnih.gov It is known to inhibit the growth of human plaque in vitro, but the specific biochemical pathways it disrupts remain a subject for future investigation. nih.gov

Future research should aim to deconstruct the individual and synergistic contributions of the zinc cation (Zn²⁺) and the 4-hydroxybenzenesulfonate anion. Key unanswered questions include:

Mechanism of Microbial Disruption: Does the compound primarily act by disrupting the microbial cell membrane, leading to leakage of intracellular contents? Or does it penetrate the cell and inhibit essential enzymes or interfere with nucleic acid synthesis? High-resolution microscopy and cellular permeability assays could provide significant insights.

Enzyme Inhibition: Zinc ions are known cofactors for over 300 enzymes. nih.gov A critical research avenue is to investigate whether zinc;4-hydroxybenzenesulfonate inhibits specific microbial enzymes, particularly those involved in vital metabolic pathways like glycolysis or cell wall synthesis.

Oxidative Stress Induction: A common mechanism for metal-based antimicrobials is the generation of reactive oxygen species (ROS), which causes oxidative stress and damages cellular components. Future studies should quantify ROS production in microbes exposed to the compound to determine if this is a primary mode of action.

Astringent Action: The astringent effect is thought to involve the precipitation of proteins on the skin surface. However, the specific interactions between the compound and key structural proteins like keratin (B1170402) and collagen have not been characterized. Spectroscopic and molecular modeling studies could elucidate these interactions at a molecular level.

Advanced Studies on Structure-Activity Relationships through Rational Design

The current understanding of the compound's structure is well-defined. nih.govdrugbank.com However, there is a lack of research connecting specific structural features to its biological activity. A systematic investigation into its structure-activity relationships (SAR) is a crucial next step.

This research would involve the synthesis and analysis of a library of related molecules to probe the importance of each component of the structure. Proposed areas for investigation include:

Isomeric Effects: Synthesizing and testing the 2-hydroxy and 3-hydroxybenzenesulfonate isomers would clarify the role of the hydroxyl group's position on the benzene (B151609) ring. Does the para-position (4-hydroxy) confer optimal activity, or do ortho- or meta-positions enhance or diminish its effects?

Functional Group Modification: The importance of the hydroxyl (-OH) and sulfonate (-SO₃H) groups could be explored by replacing them with other functional groups (e.g., -OCH₃, -NH₂, -COOH) to assess changes in antimicrobial efficacy and astringency.

Cationic Variation: Replacing the zinc (Zn²⁺) cation with other divalent metal ions of similar size and charge (e.g., Copper (Cu²⁺), Magnesium (Mg²⁺), or Iron (Fe²⁺)) would help determine if the activity is specific to zinc or a more general effect of divalent metal sulfonates.

A systematic SAR study, as detailed in the conceptual table below, would provide a roadmap for the rational design of more potent or selective agents.

| Structural Modification | Research Question | Proposed Assay | Expected Outcome |

| Varying -OH position (ortho-, meta-) | Is the 4-position of the hydroxyl group critical for activity? | Minimum Inhibitory Concentration (MIC) assays against bacteria. | Determine optimal isomer for antimicrobial effect. |

| Replacing -OH with -OCH₃ | Is the phenolic proton essential for the mechanism? | Comparative activity testing of the analogue. | Insight into hydrogen-bonding interactions. |

| Replacing Zn²⁺ with Cu²⁺ | Is the biological activity unique to the zinc cation? | MIC assays and astringency tests. | Deconvolution of cation vs. anion contribution. |

Development of Novel Analogues with Tailored Properties

Building upon SAR studies, the next logical trajectory is the development of novel analogues with properties tailored for specific applications. If SAR studies indicate, for example, that the zinc ion is the primary driver of a desired effect, research could focus on designing new organic ligands that improve its delivery or stability. This strategy of molecular-level modulation has been successfully used to enhance the performance of zinc-based systems in other fields, such as improving the stability of zinc-ion batteries by modifying the electrolyte with molecular additives. eurekalert.org

Future research could focus on:

Enhanced Potency: Designing analogues that exhibit higher antimicrobial activity at lower concentrations. This could involve creating dimeric structures or adding lipophilic chains to the benzene ring to improve interaction with microbial membranes.

Targeted Selectivity: Developing analogues that are more effective against specific problematic microbes (e.g., antibiotic-resistant bacteria) while having minimal impact on commensal flora.

Controlled Release: Creating derivatives where the active compound is released slowly over time. This could be achieved by incorporating the zinc;4-hydroxybenzenesulfonate moiety into a larger polymer or hydrogel structure.

Environmental Fate and Transport Studies in Controlled Research Environments

The compound is noted as a potential threat to the environment, and immediate steps are advised to limit its spread upon a spill. nih.govchemicalbook.com However, specific data on its environmental persistence, mobility, and degradation pathways are scarce. General studies on zinc in amended soils show that it tends to accumulate in the topsoil, with its speciation and fate being heavily influenced by the presence of phosphates. nih.gov

To address this knowledge gap, controlled laboratory studies are essential.

Soil Column Leaching: Experiments using soil columns packed with different soil types (e.g., sandy, clay, high organic matter) can be conducted. By applying a solution of the compound to the surface and analyzing the leachate over time, researchers can quantify its mobility and retention in soil.

Biodegradation Studies: The 4-hydroxybenzenesulfonate portion of the molecule is organic and susceptible to microbial degradation. Incubating the compound with relevant soil or aquatic microbial consortia and monitoring its disappearance and the formation of metabolites would reveal its biodegradability and degradation pathway.

Integration of Multi-Omics Approaches for Deeper Biological Understanding

Multi-omics approaches, which include genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, systems-level view of how a substance affects a biological system. nih.gov Such studies have been used to investigate the cellular response to zinc supplementation and to characterize the roles of zinc-finger proteins. nih.govnih.govmdpi.com This methodology is highly applicable to zinc;4-hydroxybenzenesulfonate;octahydrate.

Future research should apply these techniques to gain an unprecedented depth of understanding of the compound's biological activity.

Transcriptomics (RNA-seq): Exposing a target organism (e.g., Staphylococcus aureus or human keratinocytes) to the compound and sequencing the messenger RNA would reveal the full suite of genes that are turned on or off in response. This could identify entire stress-response pathways, metabolic shifts, and regulatory networks affected by the compound. biorxiv.org

Proteomics: Using mass spectrometry to analyze changes in the entire set of proteins following exposure would identify specific enzymes that are up- or down-regulated, providing direct evidence of pathway disruption. This could confirm, for instance, the inhibition of key metabolic enzymes or the upregulation of oxidative stress-response proteins. proteomexchange.org

Metabolomics: Analyzing the pool of small-molecule metabolites (e.g., sugars, amino acids, lipids) after exposure can provide a real-time snapshot of the cell's metabolic state. This could reveal specific metabolic bottlenecks or diversions caused by the compound, directly linking it to a functional outcome. mdpi.com

By integrating data from these different "omics" layers, researchers can construct a comprehensive model of the compound's mechanism of action, moving far beyond the current, generalized understanding.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing zinc 4-hydroxybenzenesulfonate octahydrate in a laboratory setting?

- Methodology : Dissolve equimolar quantities of zinc dichloride and 4-hydroxybenzenesulfonic acid in water. Crystallization occurs spontaneously over several days, yielding colourless prisms. The reaction is conducted at ambient temperature, and the product is isolated via filtration .

- Key Considerations : Ensure stoichiometric precision to avoid byproducts. Characterization via X-ray diffraction (XRD) and elemental analysis is critical for confirming purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing zinc 4-hydroxybenzenesulfonate octahydrate?

- Techniques :

- XRD : Determines crystal structure and hydration state. Refinement using SHELX software (e.g., SHELXL for small-molecule refinement) resolves atomic positions and hydrogen-bonding networks .

- Thermogravimetric Analysis (TGA) : Quantifies hydration water loss upon heating.

- IR Spectroscopy : Identifies sulfonate (S–O) and hydroxyl (O–H) functional groups.

- Data Interpretation : Compare experimental XRD patterns with simulated data from crystallographic databases to validate structural assignments.

Q. How can researchers differentiate between hydration states (e.g., dihydrate vs. octahydrate) of zinc 4-hydroxybenzenesulfonate?

- Experimental Approaches :

| Hydration State | Key Identification Methods |

|---|---|

| Dihydrate | TGA (weight loss at ~100–120°C), XRD lattice parameters |

| Octahydrate | TGA (stepwise water loss up to 200°C), elemental analysis for H₂O content |

Advanced Research Questions

Q. How does pH variation during synthesis affect the stability and speciation of zinc 4-hydroxybenzenesulfonate derivatives?

- Mechanistic Insight : Zinc speciation is pH-dependent. Below pH 6, zinc tends to form soluble complexes (e.g., Zn²⁺), while at neutral to alkaline pH, insoluble hydroxides (e.g., Zn(OH)₂) or sulfonate precipitates dominate.

- Experimental Design :

| pH Range | Dominant Zinc Species | Implications for Synthesis |

|---|---|---|

| 4–6 | Zn²⁺-sulfonate complexes | Favors crystalline product formation |

| >7 | Zn(OH)₂ colloids | Risk of amorphous byproducts |

- Reference: Zinc speciation models from environmental studies .

Q. What strategies resolve discrepancies in hydrogen-bonding networks observed in crystallographic studies of this compound?

- Refinement Protocols :

- Use SHELXL to apply distance restraints for water O–H bonds (e.g., 0.85 ± 0.01 Å) .

- Employ difference Fourier maps to locate disordered hydrogen atoms.

Q. How can researchers optimize data collection for experimental phasing of zinc 4-hydroxybenzenesulfonate octahydrate?

- High-Throughput Pipelines :

- Use SHELXC/SHELXD for rapid data processing and substructure determination.

- Collect high-resolution data (≤1.0 Å) to improve electron density map quality.

Q. What role do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) play in the supramolecular architecture of this compound?

- Structural Analysis :

- The sulfonate group forms hydrogen bonds with water molecules (O–H···O), while aromatic rings exhibit weak π-π interactions (3.8–4.2 Å spacing).

- Table : Key Bond Lengths and Angles in the Crystal Structure

| Interaction | Distance/Angle |

|---|---|

| Zn–O (water) | 2.08–2.12 Å |

| O–H···O (hydrogen bond) | 2.65 Å, 165° |

Methodological Best Practices

- Reproducibility : Document synthesis conditions (e.g., temperature, solvent ratios) and characterization data (XRD, TGA) in alignment with journal guidelines .

- Data Contradictions : Cross-validate crystallographic results with independent techniques (e.g., IR, elemental analysis) to resolve ambiguities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.